

A Comparative Analysis of DiMNF and Resveratrol as Aryl Hydrocarbon Receptor Ligands

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Compound of Interest

Compound Name: *3',4'-Dimethoxy- α -naphthoflavone*

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This guide provides a comprehensive comparison of 3',4'-Dimethoxy- α -naphthoflavone (DiMNF) and resveratrol, two compounds that have garnered significant interest for their interaction with the Aryl Hydrocarbon Receptor (AHR). This document summarizes key quantitative data, details common experimental protocols, and visualizes the AHR signaling pathway to facilitate an objective evaluation of their potential as AHR modulators.

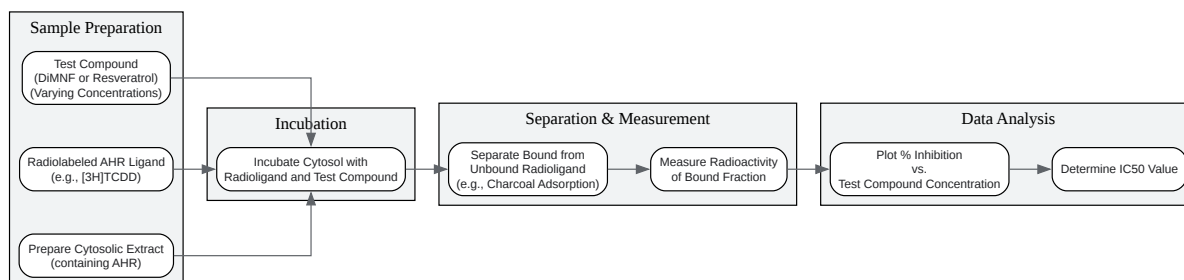
Quantitative Comparison of AHR Ligand Properties

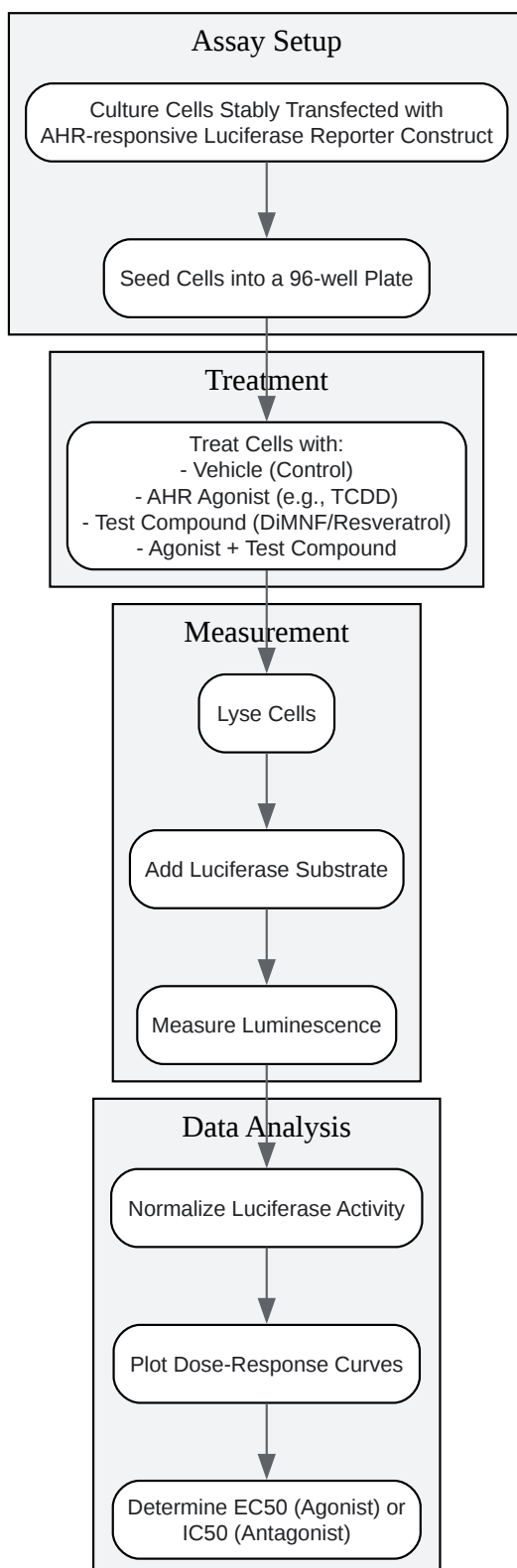
The following table summarizes the key quantitative parameters for DiMNF and resveratrol as AHR ligands, based on available experimental data.

Parameter	DiMNF	Resveratrol	Reference(s)
Binding Affinity (IC50)	21 nM (competitive binding assay)	~6 μ M (competitive antagonist assay)	[1]
AHR Activity	Antagonist	Antagonist	[1][2]
Effect on CYP1A1 Expression	Decreased mRNA expression.	Inhibits TCDD-induced CYP1A1 mRNA and protein expression in a concentration-dependent manner. Significant inhibition observed at 10 μ M.	[1][3][4][5]
Effect on other AHR Target Genes	Minimally influences the AHR gene battery at 10 μ M, but significantly reduces IL1 β -mediated mRNA induction of C3, C4, C1S, and C1R.	Inhibits TCDD-induced expression of CYP1A2 and CYP1B1.	[1][4][6]

AHR Signaling Pathway and Ligand Interaction

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that mediates cellular responses to a variety of environmental and endogenous compounds. The canonical signaling pathway is depicted below.





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